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Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B1683317 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

specificity analysis of the kinase inhibitor STOCK2S-26016 against other kinases. This

document summarizes available quantitative data, compares its performance with an

alternative inhibitor, and provides detailed experimental methodologies.

STOCK2S-26016 is a known inhibitor of the With-No-Lysine (WNK) signaling pathway, a crucial

regulator of ion homeostasis and blood pressure. Understanding the specificity of such

inhibitors is paramount for their development as research tools and potential therapeutic

agents. This guide offers a comparative analysis to aid researchers in their evaluation of

STOCK2S-26016.

Kinase Specificity Profile of STOCK2S-26016
STOCK2S-26016 functions by inhibiting the interaction between WNK kinases (WNK1 and

WNK4) and the downstream STE20/SPS1-related proline/alanine-rich kinase (SPAK). This

disruption prevents the phosphorylation and subsequent activation of ion co-transporters like

NKCC1 and NCC. The reported half-maximal inhibitory concentration (IC50) values for

STOCK2S-26016 against its primary targets are summarized in the table below.

Target Kinase IC50

WNK4 16 µM[1][2][3]

WNK1 34.4 µM
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While detailed quantitative data from a broad kinase panel screen for STOCK2S-26016 is not

publicly available, a key study by Mori et al. (2013) reported that STOCK2S-26016, along with

a related compound, was selective and did not inhibit the activity of 139 other protein kinases.

[4] This suggests a high degree of specificity for the WNK signaling pathway.

Comparison with the Pan-WNK Inhibitor WNK463
To provide a benchmark for the specificity of STOCK2S-26016, this guide includes a

comparison with WNK463, a potent, orally bioavailable pan-WNK kinase inhibitor. WNK463

directly inhibits the catalytic activity of all four WNK isoforms.

Inhibitor Primary Target(s) & IC50 Selectivity Profile

STOCK2S-26016
WNK4 (16 µM), WNK1 (34.4

µM)

Reported as selective against

a panel of 139 kinases[4]

WNK463

WNK1 (5 nM), WNK2 (1 nM),

WNK3 (6 nM), WNK4 (9 nM)[5]

[6][7]

Selective for WNK1-4 over a

panel of 442 kinases at 10 µM

This comparison highlights a key difference in their mechanism and potency. While STOCK2S-
26016 acts as an inhibitor of the WNK-SPAK protein-protein interaction with micromolar

efficacy, WNK463 is a direct ATP-competitive inhibitor with nanomolar potency against the

WNK kinases. The broader selectivity testing of WNK463 provides a higher degree of

confidence in its specificity profile.

Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the WNK

signaling pathway and a general workflow for assessing kinase inhibitor specificity.
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Caption: WNK Signaling Pathway and the inhibitory action of STOCK2S-26016.
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Caption: General experimental workflow for determining kinase inhibitor specificity.

Detailed Experimental Protocols
The following is a representative protocol for a kinase binding assay, adapted from widely used

methods, to determine the specificity of an inhibitor like STOCK2S-26016.

Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound

against a panel of purified kinases.

Materials:

Test compound (e.g., STOCK2S-26016) dissolved in DMSO.

Purified, active kinases (a broad panel is recommended).

Kinase-specific substrates (e.g., biotinylated peptides).

ATP.

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

Detection reagents (e.g., europium-labeled anti-tag antibody and an Alexa Fluor® 647-

labeled tracer for a LanthaScreen® assay, or a phosphospecific antibody for an activity

assay).
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384-well assay plates.

Plate reader capable of detecting the appropriate signal (e.g., time-resolved fluorescence

resonance energy transfer - TR-FRET).

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical

starting concentration for a primary screen is 10 µM.

Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compound to the

assay wells. Include wells with DMSO only as a negative control (100% activity) and wells

with a known broad-spectrum kinase inhibitor as a positive control.

Kinase Reaction:

Prepare a master mix containing the assay buffer, ATP (at or near the Km for each

kinase), and the specific kinase.

Dispense the kinase master mix into the assay wells containing the compound.

Prepare a substrate master mix containing the assay buffer and the kinase-specific

substrate.

Add the substrate master mix to the wells to initiate the kinase reaction.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection:

Stop the kinase reaction by adding a solution containing EDTA.

Add the detection reagents according to the manufacturer's protocol (e.g., for a TR-FRET

assay, add the europium-labeled antibody and the fluorescent tracer).

Incubate the plate for the recommended time to allow for binding of the detection

reagents.
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Data Acquisition: Read the plate using a plate reader set to the appropriate excitation and

emission wavelengths.

Data Analysis:

Calculate the percent inhibition for each kinase at the tested compound concentration

relative to the DMSO control.

For compounds showing significant inhibition, perform follow-up experiments with a wider

range of concentrations to determine the IC50 or Kd values.

Plot the percent inhibition or binding affinity against the panel of kinases to generate a

specificity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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